

An In-depth Technical Guide to the Thermodynamic Properties of Methyl Citrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **methyl citrate**, with a focus on tri**methyl citrate**, the most extensively studied form. It also includes available data for dimethyl and mono**methyl citrate**. This document details the core thermodynamic parameters, outlines the experimental and computational methodologies for their determination, and presents a relevant biochemical pathway involving a methylcitrate intermediate. All quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using the DOT language.

Core Thermodynamic Properties of Methyl Citrate Esters

The thermodynamic properties of methyl esters of citric acid are crucial for understanding their stability, reactivity, and behavior in various systems. The following tables summarize the key available data for trimethyl, dimethyl, and monomethyl citrate. It is important to note that much of the available data for trimethyl citrate is derived from estimation methods, and experimental data for dimethyl and monomethyl citrate is scarce.

Table 1: Thermodynamic Properties of Trimethyl Citrate (CAS: 1587-20-8)



| Property | Value | Unit | Method/Source |
|--|-------------|----------------|---------------|
| Enthalpy of Formation (Ideal Gas, 298.15 K) | -1124.47 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -810.84 | kJ/mol | Joback Method |
| Enthalpy of Fusion | 24.10 | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 78.48 | kJ/mol | Joback Method |
| Ideal Gas Heat Capacity (Cp,gas) | See Table 2 | J/(mol·K) | Joback Method |
| Normal Boiling Point (Tboil) | 723.14 | К | Joback Method |
| Melting Point (Tfus) | 352.15 | K (79 °C) | Experimental |
| Critical Temperature (Tc) | 912.95 | К | Joback Method |
| Critical Pressure (Pc) | 2976.29 | kPa | Joback Method |
| Critical Volume (Vc) | 0.620 | m³/kmol | Joback Method |
| LogP (Octanol/Water Partition Coefficient) | -0.983 | Crippen Method | |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity of Trimethyl Citrate



| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/(mol·K)) | | | |
|---------------------------------------|---|--|--|--|
| 723.14 | 461.78 | | | |
| 754.77 | 471.58 | | | |
| 786.41 | 480.77 | | | |
| 818.04 | 489.33 | | | |
| 849.68 | 497.27 | | | |
| 881.31 | 504.58 | | | |
| 912.95 | 511.25 | | | |
| Data obtained from the Joback Method. | | | | |

Table 3: Physical and Chemical Properties of Dimethyl and Monomethyl Citrate



| Property | Dimethyl Citrate | Monomethyl Citrate | Unit | Source |
|----------------------|--|-----------------------|--------|--------|
| CAS Number | 53798-96-2 | 26163-61-1 | [1][2] | |
| Molecular Formula | C8H12O7 | C7H10O7 | [1][2] | |
| Molecular Weight | 220.18 | 206.15 | g/mol | [1] |
| Appearance | White to off-white solid | | | |
| Melting Point | >115 (decomposes) | °C | | |
| Solubility | Soluble in DMSO, slightly soluble in Methanol | Soluble in DMSO | - | |
| XLogP3-AA (LogP) | -0.7 | | _ | |

Experimental and Computational Methodologies

The determination of the thermodynamic properties of organic compounds like **methyl citrate** involves a combination of experimental techniques and computational estimation methods.

Experimental Protocols

2.1.1. Calorimetry for Enthalpy and Heat Capacity Determination

Calorimetry is the primary experimental technique for measuring heat changes associated with chemical and physical processes, providing data on enthalpy and heat capacity.

 Bomb Calorimetry (Constant Volume): This method is used to determine the heat of combustion. A sample is ignited in a constant-volume vessel (the "bomb"), and the resulting temperature change in the surrounding water bath is measured. From this, the change in



internal energy (ΔU) is calculated, which can then be used to determine the enthalpy of combustion (ΔHc).

• Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions (e.g., fusion).

A General Experimental Workflow for DSC:



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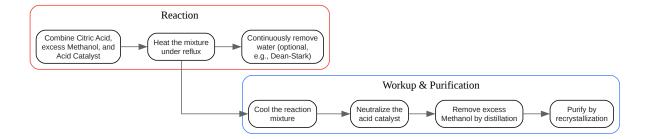
Caption: A generalized workflow for determining thermodynamic properties using Differential Scanning Calorimetry (DSC).

2.1.2. Fischer Esterification for **Methyl Citrate** Synthesis

The synthesis of **methyl citrate** esters is typically achieved through Fischer esterification, which involves reacting citric acid with methanol in the presence of an acid catalyst.

- Reaction Setup: Citric acid and an excess of methanol are combined in a reaction flask. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.
- Reaction Conditions: The mixture is heated under reflux to drive the reaction towards the formation of the ester. To improve the yield, the water produced during the reaction can be removed using a Dean-Stark apparatus.
- Workup and Purification: After the reaction is complete, the excess methanol is removed by distillation. The crude product is then purified, often through recrystallization, to isolate the desired methyl citrate ester.





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Caption: A general experimental workflow for the synthesis of **methyl citrate** via Fischer esterification.

Computational Estimation Methods

Due to the challenges in experimentally determining all thermodynamic properties for a vast number of compounds, several group-contribution methods have been developed for their estimation.

- Joback Method: This is a group-contribution method used to predict critical properties, enthalpy of formation, heat capacity, and other thermodynamic properties from the molecular structure alone. It assumes that the properties of a molecule are the sum of the contributions of its functional groups.
- Crippen Method: This method is used to estimate the octanol-water partition coefficient (logP), a measure of a molecule's hydrophobicity. It is an atom-based approach where contributions from different atom types are summed to predict the logP value.

Methylcitrate Cycle in Metabolism

In certain bacteria and fungi, a metabolic pathway known as the methylcitrate cycle is utilized for the metabolism of propionyl-CoA, which can be derived from the breakdown of odd-chain fatty acids. This cycle is analogous to the well-known citric acid cycle.



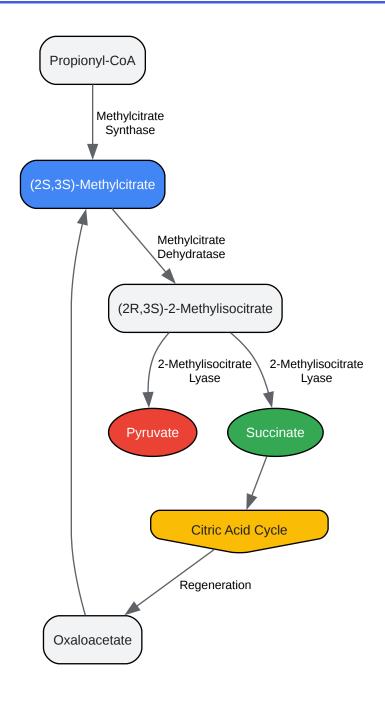




The key steps of the methylcitrate cycle are:

- Condensation: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-methylcitrate, catalyzed by methylcitrate synthase.
- Isomerization: Methylcitrate is isomerized to (2R,3S)-2-methylisocitrate via dehydration and subsequent hydration, a reaction catalyzed by methylcitrate dehydratase.
- Cleavage: 2-Methylisocitrate is cleaved by 2-methylisocitrate lyase to yield succinate and pyruvate.
- Regeneration of Oxaloacetate: The succinate produced can enter the citric acid cycle to regenerate oxaloacetate, allowing the cycle to continue.





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Caption: The Methylcitrate Cycle, a metabolic pathway for propionyl-CoA metabolism.

This guide provides a foundational understanding of the thermodynamic properties of **methyl citrate** esters, the methods used to determine them, and a key biological context. The provided data and methodologies can serve as a valuable resource for researchers in chemistry, biochemistry, and drug development.



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